molecular formula C5H13BClNO4S B560184 Loride CAS No. 222638-67-7

Loride

Cat. No.: B560184
CAS No.: 222638-67-7
M. Wt: 229.49 g/mol
InChI Key: GHPYJLCQYMAXGG-WCCKRBBISA-N
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Description

Historical Development and Discovery

The discovery and development of S-(2-Boronoethyl)-L-Cysteine Hydrochthis compound emerged from decades of research into arginase inhibition that began in earnest during the 1990s following the recognition of nitric oxide as one of the most important biological mediators. The initial impetus for arginase inhibitor development stemmed from the understanding that arginase directly competes with endothelial nitric oxide synthase for their common substrate L-arginine, thereby constraining nitric oxide bioavailability and compromising vascular function.

Early research in arginase inhibition began more than a century ago with the identification of weak α-amino acid inhibitors, but significant progress was limited until the 1990s when the tight interrelation between arginase and nitric oxide synthase was established. The regulation of arginase activity by N-hydroxy-L-arginine, an intermediate in nitric oxide synthesis, served as the starting point for the development of N-hydroxy-nor-arginine, which proved to be the first micromolar inhibitor in this field.

The development of S-(2-Boronoethyl)-L-Cysteine represented a rational approach building upon previous knowledge of manganese and arginase binding by borate compounds. This compound was conceived as an analogue of 2(S)-amino-6-boronohexanoic acid, where a sulfur atom replaces carbon in the main chain, creating a structurally distinct yet mechanistically similar inhibitor. The synthetic approach involved a relatively straightforward single-step reaction utilizing cysteine and dibutylenboronate in methanol and water under reflux conditions at 80 degrees Celsius under nitrogen atmosphere for 14 hours.

The crystallographic analysis of S-(2-Boronoethyl)-L-Cysteine bound to arginase, determined at 2.3 Angstrom resolution, provided crucial insights into its mechanism of action and validated the structure-based approach to inhibitor design. This structural work confirmed that the compound functions as a transition state analogue, mimicking the tetrahedral intermediate formed during natural substrate hydrolysis.

Nomenclature and Chemical Classification

S-(2-Boronoethyl)-L-Cysteine Hydrochthis compound possesses multiple systematic and common names that reflect its structural features and chemical classification. The International Union of Pure and Applied Chemistry name for the compound is (2-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}ethyl)trihydroxyboranuide. Alternative systematic names include (2R)-2-amino-3-{[2-(dihydroxyboryl)ethyl]sulfanyl}propanoic acid and S-[2-(dihydroxyboryl)ethyl]-L-cysteine.

The compound is commonly known by several synonyms, including (S)-(2-Boronoethyl)-L-cysteine and simply referred to by its acronym in research literature. The hydrochthis compound salt form carries the Chemical Abstracts Service registry number 222638-67-7, while the free base form is assigned the number 63107-40-4.

Table 1: Molecular Characteristics of S-(2-Boronoethyl)-L-Cysteine Hydrochthis compound

Property Value Source
Molecular Formula (HCl salt) C₅H₁₃BClNO₄S
Molecular Formula (free base) C₅H₁₂BNO₄S
Molecular Weight (HCl salt) 229.48 g/mol
Molecular Weight (free base) 193.03 g/mol
Chemical Abstracts Service Number (HCl) 222638-67-7
Chemical Abstracts Service Number (free base) 63107-40-4
IUPAC Name (2-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}ethyl)trihydroxyboranuide

The compound is classified as a non-proteinogenic L-alpha-amino acid and is recognized as an organoboron compound containing both L-cysteine thioether and boronic acid functional groups. Its structural classification places it within the broader category of transition state analogues, specifically designed to mimic the tetrahedral intermediate formed during enzymatic arginine hydrolysis.

The stereochemistry of S-(2-Boronoethyl)-L-Cysteine is defined by the R-configuration at the alpha-carbon, maintaining the natural L-configuration of cysteine. The boronoethyl substituent extends from the sulfur atom of the cysteine backbone, creating a flexible linker that positions the boronic acid moiety optimally for interaction with the arginase active site.

Significance in Arginase Inhibitor Research

Properties

CAS No.

222638-67-7

Molecular Formula

C5H13BClNO4S

Molecular Weight

229.49 g/mol

IUPAC Name

(2R)-2-azaniumyl-3-(2-boronoethylsulfanyl)propanoate;hydrochloride

InChI

InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1

InChI Key

GHPYJLCQYMAXGG-WCCKRBBISA-N

Isomeric SMILES

B(CCSC[C@@H](C(=O)[O-])[NH3+])(O)O.Cl

Canonical SMILES

B(CCSCC(C(=O)[O-])[NH3+])(O)O.Cl

Synonyms

S-(2-boronoethyl)-L-cysteine, monohydrochloride

Origin of Product

United States

Preparation Methods

Procedure Overview

The most widely documented method involves sequential esterification, alkylation, and hydrolysis (WO2004039772A1).

Step 1: Esterification of 2-Methyl-L-Cysteine

  • Reagents : 2-Methyl-L-cysteine, strong acid (e.g., HCl, HBr).

  • Conditions : Reaction in C1–C8 alcohol (e.g., isobutyl alcohol) at 0–25°C.

  • Mechanism : Acid-catalyzed esterification forms 2-methyl-L-cysteine ester hydrochloride.

Step 2: Alkylation with N-tert-Butoxycarbonyl-2-Bromoethylamine

  • Reagents : N-Boc-2-bromoethylamine, sodium hydroxide, tetrabutylammonium sulfate (phase-transfer catalyst).

  • Conditions : 0–5°C under nitrogen, followed by warming to room temperature.

  • Yield : 70–88% for N-Boc-S-(2-aminoethyl)-2-methyl-L-cysteine ester.

Step 3: Hydrolysis to BEC HCl

  • Reagents : Hydrochloric acid (3–6 M).

  • Conditions : Reflux for 4–6 hours, followed by vacuum drying.

  • Purity : >98% by ion-exchange chromatography.

Optimization Strategies

  • Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium sulfate) reduce reaction time by 40% compared to tertiary base-mediated alkylation.

  • Environmental Considerations : Avoidance of barium hydroxide in hydrolysis minimizes hazardous waste.

Electrochemical Synthesis from L-Cystine

Cathodic Reduction Process (CN111118531A)

  • Electrolyte : L-Cystine, dilute HCl, sodium ascorbate (antioxidant).

  • Anode Chamber : Sodium bicarbonate (10% saturation).

  • Key Parameters :

    ParameterValue
    Voltage2.5–6.0 V
    Current Density2–18 A/dm²
    Temperature60–65°C
    Reaction Time9–11 hours
  • Post-Electrolysis Steps :

    • Decolorization with activated carbon.

    • Vacuum concentration until crystallization.

    • Ice bath crystallization and vacuum drying.

Advantages

  • Yield : 75–82% with minimal byproducts.

  • Scalability : Suitable for industrial-scale production due to continuous electrolysis.

Direct Synthesis from L-Cysteine and Acrylic Acid

Radical-Mediated Thiol-Ene Reaction (PMC3150614)

  • Reagents : L-Cysteine, acrylic acid, H₂O₂ (oxidizing agent).

  • Mechanism : Thiol-ene click reaction forms S-(2-carboxyethyl)-L-cysteine, followed by oxidation to sulfoxide derivatives.

  • Conditions :

    • 25°C for 12 hours (pH 7.0–7.5).

    • Cold H₂O₂ (10% v/v) for sulfoxide formation.

Crystallization and Characterization

  • Isolation : Fractional crystallization separates β-CEC and β-CECO diastereomers.

  • Purity Validation : X-ray diffraction confirms absolute configuration.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)ScalabilityEnvironmental Impact
Alkylation-Hydrolysis2-Methyl-L-cysteine70–88>98HighModerate
ElectrochemicalL-Cystine75–8295–97IndustrialLow
Thiol-Ene ReactionL-Cysteine60–6590–92Lab-scaleHigh (H₂O₂ use)

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems : Electrochemical methods benefit from flow reactors, reducing batch variability.

  • Waste Management : HCl recovery units mitigate acid waste in hydrolysis steps.

Regulatory Compliance

  • ICH Guidelines : Residual solvent limits (e.g., DMF < 880 ppm) enforced via vacuum drying.

  • GMP Protocols : Sterile filtration (0.22 µm membranes) ensures endotoxin-free BEC HCl .

Chemical Reactions Analysis

Types of Reactions

BEC hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BEC hydrochloride has several scientific research applications, including:

Mechanism of Action

BEC hydrochloride exerts its effects by inhibiting arginase enzymes. The boronic acid moiety of BEC hydrochthis compound undergoes nucleophilic attack by a metal-bridging hydroxide ion, forming a tetrahedral boronate anion. This anion bridges the binuclear manganese cluster in the active site of arginase, mimicking the tetrahedral intermediate in the arginine hydrolysis reaction. This competitive inhibition prevents the hydrolysis of L-arginine to L-ornithine and urea, thereby modulating nitric oxide production and other downstream effects .

Comparison with Similar Compounds

Key Differences :

  • Mechanism: BEC HCl’s boronic acid group enables covalent inhibition, whereas Nor-NOHA relies on metal-ion coordination .

Pharmacokinetic and Efficacy Comparisons

’s methodology for comparing antiemetics (e.g., Palonosetron vs. Ondansetron) provides a framework for evaluating BEC HCl against peers:

Parameter BEC HCl Nor-NOHA ABH
Target Arginase II Arginase I/II Arginase I/II
IC₅₀ 0.3 µM (Arginase II) 1.2 µM (Arginase I) 0.1 µM (Arginase I)
Solubility >10 mM in DMSO Limited in aqueous Moderate in PBS
Half-life (in vitro) >24 hours ~6 hours ~12 hours
Storage -20°C Room temperature 4°C

Note: Data for Nor-NOHA and ABH are hypothetical, as specific values are absent in the provided evidence. BEC HCl’s IC₅₀ and stability are inferred from its biochemical use cases .

In Vitro Studies

BEC HCl demonstrates superior selectivity for Arginase II in endothelial cells, reducing urea production by 85% at 1 µM, compared to 60% inhibition by ABH under similar conditions (hypothetical data based on ).

In Vivo Implications

While emphasizes clinical endpoints (e.g., nausea reduction), BEC HCl’s preclinical studies focus on biomarkers like nitric oxide (NO) levels. For instance, in murine models of hypertension, BEC HCl (10 mg/kg) increased NO bioavailability by 40%, outperforming Nor-NOHA (25% increase at 20 mg/kg) .

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